Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate
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Overview
Description
Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is an organic compound that features a triazole ring, a phenyl group, and a propenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with methyl acrylate under acidic conditions to form the propenoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s triazole ring is known for its biological activity. It can be used in the development of enzyme inhibitors, antimicrobial agents, and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The triazole moiety is a common pharmacophore in many drugs, and the compound’s structure allows for the design of novel therapeutics with improved efficacy and safety profiles.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific mechanical, thermal, and chemical characteristics.
Mechanism of Action
The mechanism by which Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of enzymes or receptors. The phenyl group and ester moiety further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Ethyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate
- Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Uniqueness
Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenoate ester differentiates it from similar compounds, providing unique opportunities for further chemical modifications and applications.
Properties
CAS No. |
126335-04-4 |
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Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
methyl (E)-3-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate |
InChI |
InChI=1S/C12H12N4O2S/c1-18-10(17)7-8-19-12-15-14-11(16(12)13)9-5-3-2-4-6-9/h2-8H,13H2,1H3/b8-7+ |
InChI Key |
RLNQCCVTUCBATR-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/SC1=NN=C(N1N)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CSC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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